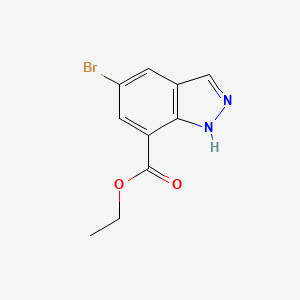![molecular formula C7H5FN2O B1441146 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol CAS No. 1190319-48-2](/img/structure/B1441146.png)
4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol
Vue d'ensemble
Description
“4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol” is a chemical compound that belongs to the class of organic compounds known as aromatic anilides . It’s a reagent used in the synthesis of potent VEGFR-2 inhibitors .
Synthesis Analysis
The synthesis of “this compound” has been described in various studies. For instance, two routes have been presented for the preparation of this compound from 1H-pyrrolo[2,3-b]pyridine N-oxide .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolo[2,3-b]pyridine core with a fluorine atom at the 4-position and a hydroxyl group at the 6-position .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, it’s known that this compound can be used as a reagent in the synthesis of potent VEGFR-2 inhibitors .Applications De Recherche Scientifique
4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ololo[2,3-b]pyridine-6-ol has been found to have a wide range of applications in the fields of medicine, biochemistry, and material science. In medicine, it has been used as an anti-inflammatory agent, an anti-tumor agent, and an antioxidant. In biochemistry, it has been used in the synthesis of a variety of compounds, including a variety of drugs, and in the production of a variety of biomaterials. In material science, it has been used as a building block for the synthesis of a variety of polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ololo[2,3-b]pyridine-6-ol is not fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species, such as superoxide and hydroxyl radicals, which can cause cellular damage. It is also believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects
4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ololo[2,3-b]pyridine-6-ol has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of a variety of cancer cell lines, including breast cancer, colorectal cancer, and lung cancer. In animal models, it has been found to reduce inflammation and oxidative stress, and to have a protective effect against liver damage.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ololo[2,3-b]pyridine-6-ol in laboratory experiments is its low cost and ease of synthesis. It is also relatively non-toxic and can be used in a variety of concentrations. However, it has a relatively short half-life, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ololo[2,3-b]pyridine-6-ol. These include further investigations into its mechanism of action, its effects on other types of cancer, its potential as an anti-aging agent, and its potential as an anti-inflammatory agent. Additionally, further research into its use as a building block for the synthesis of a variety of polymers and nanomaterials could be beneficial. Finally, further research into its potential as a drug delivery system could be beneficial.
Propriétés
IUPAC Name |
4-fluoro-1,7-dihydropyrrolo[2,3-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-5-3-6(11)10-7-4(5)1-2-9-7/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEXHLJTFTXCAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441064.png)
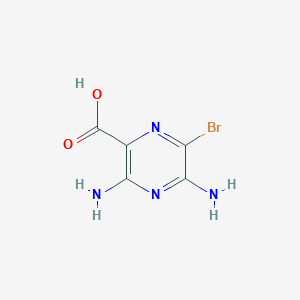
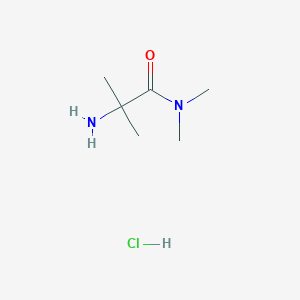

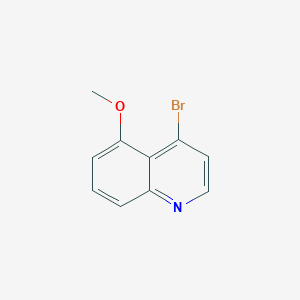




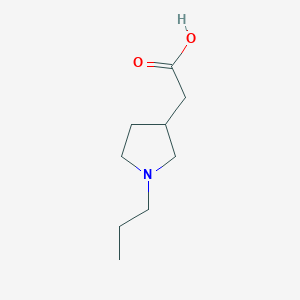
![2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol](/img/structure/B1441078.png)

![1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441082.png)
